3,5-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-9-14(10(2)21-17-9)22(19,20)15-8-12-11-6-4-5-7-13(11)18(3)16-12/h15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZVBCJAOVYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of hydrazine derivatives with suitable ketones or aldehydes under acidic conditions. The resulting indazole intermediate is then functionalized with appropriate reagents to introduce the isoxazole and sulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: It has been studied for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Biology: Its interaction with biological macromolecules can be explored for understanding cellular processes.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory responses or microbial growth. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include sulfonamide derivatives with heterocyclic cores, such as 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) and its N,N-dimethyl analog (6a) . Key structural differences and similarities are outlined below:
| Compound Name | Core Structure | Substituents | IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | Isoxazole + Tetrahydroindazole | 3,5-dimethylisoxazole, 1-methyl-tetrahydroindazole | N/A |
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) | Imidazothiazole | 4-(methylsulfonyl)phenyl | 1.4 |
| N,N-dimethyl analog (6a) | Imidazothiazole | N,N-dimethylamine, 4-(methylsulfonyl)phenyl | 1.2 |
Key Observations :
- The target compound’s isoxazole-tetrahydroindazole scaffold differs from the imidazothiazole core of compounds 5 and 6a. This structural variation may influence binding affinity and selectivity toward biological targets.
- The sulfonamide group is a common pharmacophore in all three compounds, critical for hydrogen bonding with enzyme active sites .
- The N,N-dimethyl substitution in compound 6a enhances activity (IC₅₀ = 1.2 μM) compared to compound 5 (IC₅₀ = 1.4 μM), suggesting alkylation improves membrane permeability or target engagement .
Crystallographic and Computational Analysis
The structural elucidation of such compounds often relies on tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Biological Activity
The compound 3,5-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.4 g/mol. The structure features an isoxazole ring, a sulfonamide group, and a tetrahydro-indazole moiety, which contribute to its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.4 g/mol |
| Functional Groups | Isoxazole, sulfonamide, tetrahydro-indazole |
| Key Atoms | C, H, N, O, S |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as a kinase inhibitor, influencing pathways related to cell proliferation and survival.
Case Study: Kinase Inhibition
Research indicates that compounds with similar structures have shown significant inhibitory effects on receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. For instance, compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated IC50 values in the low nanomolar range, suggesting potent activity against tumor cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Observed IC50 Values :
- HeLa: 15 µM
- MCF-7: 12 µM
- A549: 18 µM
These values suggest that the compound exhibits selective cytotoxicity against certain cancer cell types.
Table 2: In Vitro Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
Pharmacological Implications
The potential therapeutic applications of This compound include:
- Cancer Treatment : Due to its kinase inhibition properties.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral polymerases.
- Antimicrobial Properties : Initial screenings indicate potential against bacterial strains.
Research Findings
A study conducted on related isoxazole derivatives indicated that modifications in the structure could enhance biological activity. For example, substituents on the isoxazole ring were found to significantly affect potency against specific targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3,5-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-sulfonamide, and how can reaction yields be optimized?
- Methodology :
- Use a multi-step approach starting with sulfonamide formation via coupling of isoxazole-4-sulfonyl chloride with the indazole-methylamine intermediate.
- Optimize conditions (e.g., solvent polarity, temperature, and catalyst) for each step. For example, reflux in ethanol with hydroxylamine hydrochloride (as in ) can improve cyclization efficiency.
- Monitor reaction progress via TLC and characterize intermediates via -NMR and IR spectroscopy to confirm structural integrity .
- Data :
- Typical yields for analogous sulfonamide syntheses range from 70–80% under optimized reflux conditions .
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
- Methodology :
- Combine analytical techniques:
- Melting Point Analysis : Compare observed mp with literature values (e.g., 160–210°C for structurally related sulfonamides ).
- Spectroscopy : Use -NMR to confirm substituent integration (e.g., methyl groups at δ 2.49–2.83 ppm) and IR for functional groups (e.g., sulfonamide S=O stretches ~1350–1160 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M at m/z 348–506 for similar compounds) .
Q. What solvent systems are suitable for solubility testing, and how does this impact biological assay design?
- Methodology :
- Test solubility in DMSO (common stock solution), ethanol, and aqueous buffers (e.g., PBS at pH 7.4).
- Use sonication or heating (≤50°C) to enhance dissolution.
- For bioassays, ensure final DMSO concentration ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?
- Methodology :
- Design accelerated stability tests:
- pH Stability : Incubate in buffers (pH 3–9) at 25°C/40°C for 14 days. Monitor degradation via HPLC.
- Thermal Stability : Store lyophilized powder at -20°C, 4°C, and 25°C; assess decomposition via -NMR.
- Key Data :
- Related sulfonamides show <5% degradation at -20°C over 6 months but degrade rapidly at pH <3 .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Dose-Response Analysis : Test across a wide concentration range (nM–µM) to differentiate target-specific effects from off-target toxicity.
- Assay Controls : Include positive controls (e.g., known kinase inhibitors) and validate cell viability via MTT/WST-1 assays.
- Statistical Design : Use randomized block designs with split-split plots (as in ) to account for variables like incubation time and cell passage number .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Methodology :
- Core Modifications : Synthesize analogs with substitutions on the indazole (e.g., 1-methyl vs. 1-ethyl) or isoxazole (e.g., 3,5-dimethyl vs. 3-ethyl-5-methyl).
- Biological Screening : Test analogs against target enzymes (e.g., kinases) and counter-screens for selectivity (e.g., cytochrome P450 isoforms).
- Computational Modeling : Use docking studies to predict binding interactions, as seen in for thiadiazole derivatives .
Q. What experimental frameworks assess the environmental fate and ecotoxicological risks of this compound?
- Methodology :
- Environmental Persistence : Conduct OECD 307 biodegradation tests under aerobic/anaerobic conditions.
- Bioaccumulation : Measure logP values (predicted ~2.5–3.5 for sulfonamides) and assess trophic transfer potential.
- Ecotoxicology : Use multi-tiered assays (e.g., algal growth inhibition, Daphnia magna mortality) as outlined in ’s INCHEMBIOL framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
